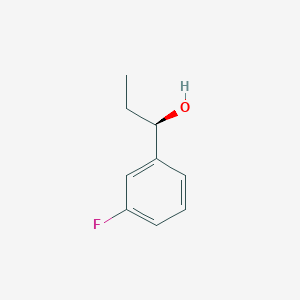
Benzenemethanol, alpha-ethyl-3-fluoro-, (alphaR)- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3-Fluorophenyl)-1-propanol is a chiral organic compound featuring a fluorine atom attached to a phenyl ring and a hydroxyl group on a propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-Fluorophenyl)-1-propanol typically involves the reduction of ®-1-(3-Fluorophenyl)-1-propanone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the retention of the chiral center.
Industrial Production Methods: Industrial production of ®-1-(3-Fluorophenyl)-1-propanol may involve catalytic hydrogenation processes, where the ketone precursor is hydrogenated in the presence of a chiral catalyst to produce the desired alcohol with high enantioselectivity.
Types of Reactions:
Oxidation: ®-1-(3-Fluorophenyl)-1-propanol can be oxidized to ®-1-(3-Fluorophenyl)-1-propanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo further reduction to yield ®-1-(3-Fluorophenyl)-1-propanamine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form ®-1-(3-Fluorophenyl)-1-chloropropane.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: ®-1-(3-Fluorophenyl)-1-propanone
Reduction: ®-1-(3-Fluorophenyl)-1-propanamine
Substitution: ®-1-(3-Fluorophenyl)-1-chloropropane
Applications De Recherche Scientifique
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-1-(3-Fluorophenyl)-1-propanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design.
Comparaison Avec Des Composés Similaires
®-1-(3-Chlorophenyl)-1-propanol: Similar structure but with a chlorine atom instead of fluorine.
®-1-(3-Bromophenyl)-1-propanol: Similar structure but with a bromine atom instead of fluorine.
®-1-(3-Methylphenyl)-1-propanol: Similar structure but with a methyl group instead of fluorine.
Uniqueness: ®-1-(3-Fluorophenyl)-1-propanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable molecule in various applications.
Propriétés
Formule moléculaire |
C9H11FO |
|---|---|
Poids moléculaire |
154.18 g/mol |
Nom IUPAC |
(1R)-1-(3-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11FO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3/t9-/m1/s1 |
Clé InChI |
UINJQZXICQEKRH-SECBINFHSA-N |
SMILES |
CCC(C1=CC(=CC=C1)F)O |
SMILES isomérique |
CC[C@H](C1=CC(=CC=C1)F)O |
SMILES canonique |
CCC(C1=CC(=CC=C1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S)-8-methyl-N-phenyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1639895.png)

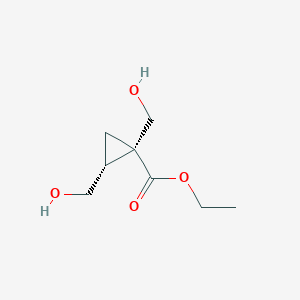
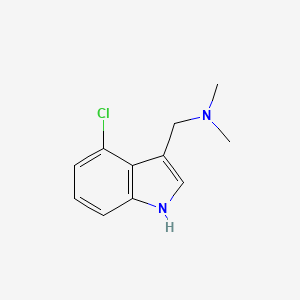
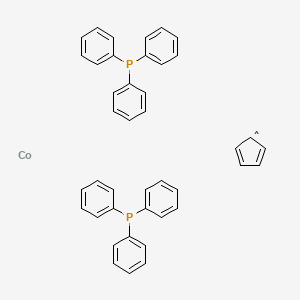
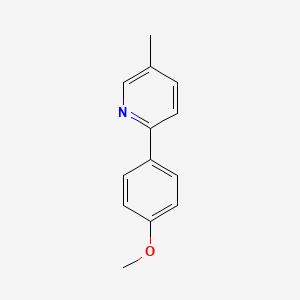
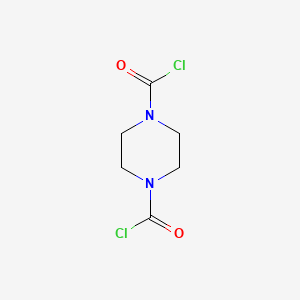
![3-[isocyano[(4-methylphenyl)sulfonyl]methyl]Thiophene](/img/structure/B1639947.png)
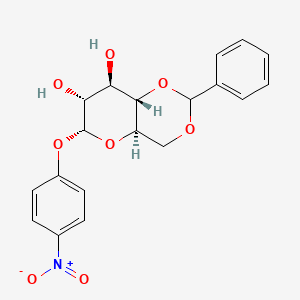
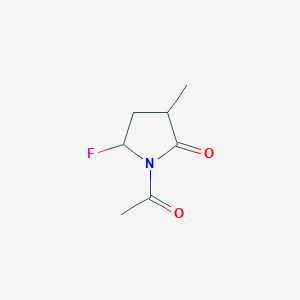
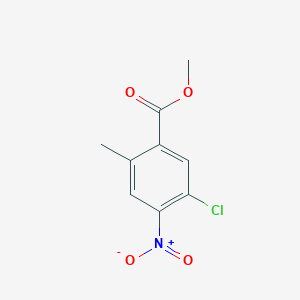
![1,2-Benzenediamine, 4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-YL]-](/img/structure/B1639969.png)


